PENT-4-YNEHYDRAZIDE
Description
Pent-4-ynehydrazide (C₅H₇N₂O) is a hydrazide derivative characterized by a terminal alkyne group at the fourth carbon position. Its structure combines a hydrazide functional group (–NH–NH₂) with a pent-4-yne backbone, rendering it reactive in click chemistry applications, particularly in forming triazole linkages via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound’s physicochemical properties include a melting point of 98–102°C, a molecular weight of 111.12 g/mol, and moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile .
Properties
CAS No. |
114578-39-1 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-4-ynehydrazide can be synthesized through the reaction of 4-pentynoic acid with hydrazine hydrate. The reaction typically involves the following steps:
- Dissolve 4-pentynoic acid in an appropriate solvent such as ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Pent-4-ynehydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can react with this compound under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Pent-4-ynehydrazide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of pent-4-ynehydrazide involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and utility of Pent-4-ynehydrazide can be contextualized by comparing it to structurally analogous compounds (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
| Compound | Functional Groups | Reactivity in CuAAC | Melting Point (°C) | Solubility Profile | Applications |
|---|---|---|---|---|---|
| This compound | Hydrazide, terminal alkyne | High | 98–102 | DMSO, acetonitrile | Triazole synthesis, drug design |
| Pent-4-ynoic acid | Carboxylic acid, alkyne | Moderate | 85–88 | Water, ethanol | Polymer chemistry, bioconjugation |
| 4-Pentyn-1-amine | Amine, alkyne | Low | 45–48 | Chloroform, ethyl acetate | Peptide modification |
| Hydrazine hydrate | Hydrazine | N/A | –51 (liquid) | Water, methanol | Reducing agent, rocket fuel |
Key Findings:
Reactivity : this compound exhibits superior CuAAC reactivity compared to 4-pentyn-1-amine due to the electron-withdrawing hydrazide group, which accelerates cycloaddition kinetics .
Solubility : Unlike hydrazine hydrate, this compound is insoluble in water but compatible with organic solvents, limiting its use in aqueous-phase reactions.
Thermal Stability : Its higher melting point (98–102°C) relative to 4-pentyn-1-amine (45–48°C) suggests enhanced stability in high-temperature syntheses.
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